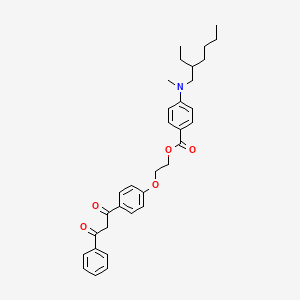
2-(4-(3-Oxo-3-phenylpropanoyl)phenoxy)ethyl 4-((2-ethylhexyl)(methyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(3-Oxo-3-phenylpropanoyl)phenoxy)ethyl 4-((2-ethylhexyl)(methyl)amino)benzoate is a complex organic compound with the molecular formula C33H39NO5 and a molecular weight of 529.67 g/mol This compound is characterized by its unique structure, which includes phenylpropanoyl and benzoate moieties linked through an ethoxy bridge
Preparation Methods
The synthesis of 2-(4-(3-Oxo-3-phenylpropanoyl)phenoxy)ethyl 4-((2-ethylhexyl)(methyl)amino)benzoate involves multiple steps. One common synthetic route starts with the preparation of 3-oxo-3-phenylpropanoic acid, which is then reacted with 4-hydroxybenzoyl chloride to form the intermediate 4-(3-oxo-3-phenylpropanoyl)phenol. This intermediate is further reacted with 2-chloroethyl 4-((2-ethylhexyl)(methyl)amino)benzoate under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-(4-(3-Oxo-3-phenylpropanoyl)phenoxy)ethyl 4-((2-ethylhexyl)(methyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or benzoate moieties, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-(3-Oxo-3-phenylpropanoyl)phenoxy)ethyl 4-((2-ethylhexyl)(methyl)amino)benzoate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-(3-Oxo-3-phenylpropanoyl)phenoxy)ethyl 4-((2-ethylhexyl)(methyl)amino)benzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may act as an agonist or antagonist, influencing signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar compounds to 2-(4-(3-Oxo-3-phenylpropanoyl)phenoxy)ethyl 4-((2-ethylhexyl)(methyl)amino)benzoate include:
4-(3-Oxo-3-phenylpropanoyl)phenoxy)ethyl benzoate: Lacks the ethylhexyl and methylamino groups, resulting in different chemical properties.
2-(4-(3-Oxo-3-phenylpropanoyl)phenoxy)ethyl 4-aminobenzoate: Contains an amino group instead of the ethylhexyl and methylamino groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
119103-93-4 |
|---|---|
Molecular Formula |
C33H39NO5 |
Molecular Weight |
529.7 g/mol |
IUPAC Name |
2-[4-(3-oxo-3-phenylpropanoyl)phenoxy]ethyl 4-[2-ethylhexyl(methyl)amino]benzoate |
InChI |
InChI=1S/C33H39NO5/c1-4-6-10-25(5-2)24-34(3)29-17-13-28(14-18-29)33(37)39-22-21-38-30-19-15-27(16-20-30)32(36)23-31(35)26-11-8-7-9-12-26/h7-9,11-20,25H,4-6,10,21-24H2,1-3H3 |
InChI Key |
UONRGKALIXPQDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN(C)C1=CC=C(C=C1)C(=O)OCCOC2=CC=C(C=C2)C(=O)CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


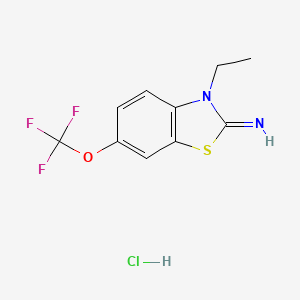
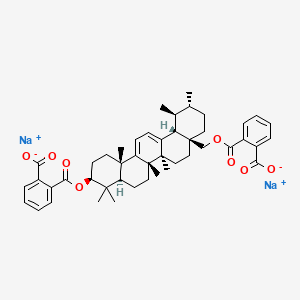
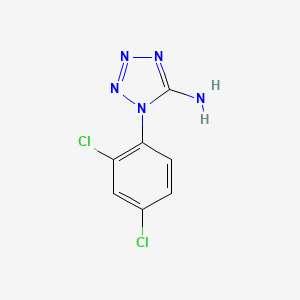
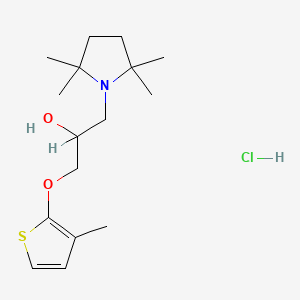
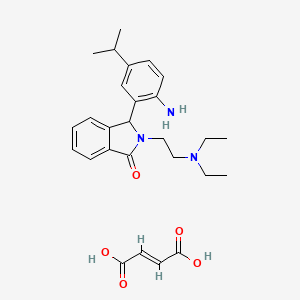

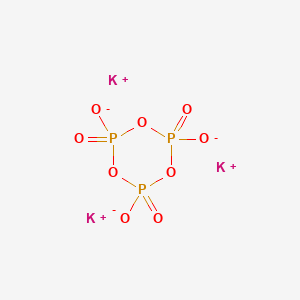
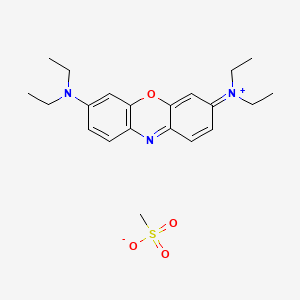
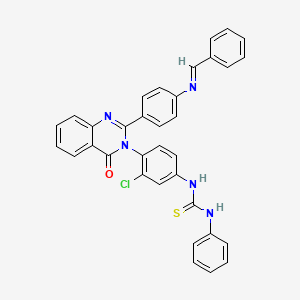
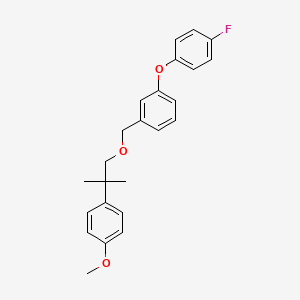
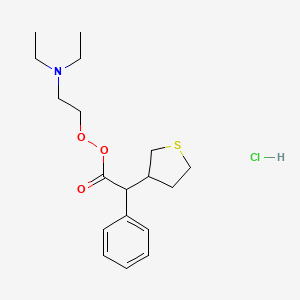
![[(3S,3aR,6R,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12759846.png)
![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate](/img/structure/B12759852.png)

